Dipropyl disulfide
Overview
Description
Synthesis Analysis
Dipropyl disulfide is synthesized through various chemical processes. One method involves the oxidation of dipropyl disulfide with hydrogen peroxide in acetic acid, leading to the formation of thiolsulfinate and thiolsulfonate among other products. This process lays the groundwork for kinetic studies in the synthesis of thiamine propyl disulfide (Nogami et al., 1971)(Nogami et al., 1971).
Molecular Structure Analysis
The molecular structure of dipropyl disulfide is pivotal in its reactivity and properties. Advanced studies, such as microwave spectroscopy experiments on rotational spectra, have enabled the estimation of the equilibrium structure of related compounds, providing insights into the disulfide bridge's role in organic and protein chemistry (Demaison et al., 2019)(Demaison et al., 2019).
Chemical Reactions and Properties
Dipropyl disulfide undergoes various chemical reactions, highlighting its reactivity and the influence of its chemical structure. For example, the metabolism of DPDS in rat liver showcases its oxidation to dipropyl thiosulfinate by microsomes, involving cytochrome P450 enzymes and flavin-containing monooxygenases (Teyssier & Siess, 2000)(Teyssier & Siess, 2000).
Physical Properties Analysis
The physical properties of dipropyl disulfide, such as its solubility, stability, and spectroscopic characteristics (IR, UV), are crucial for its applications in various scientific fields. The studies on its oxidation products have provided valuable information on these properties, assisting in the synthesis and application of related compounds (Nogami et al., 1971)(Nogami et al., 1971).
Chemical Properties Analysis
The chemical properties of dipropyl disulfide, including its reactivity towards various agents and its role in synthesis reactions, are integral to understanding its applications in chemistry. For instance, its involvement in the synthesis of thiamine propyl disulfide and the detailed investigation of its metabolism reflect the compound's versatility and reactivity (Teyssier & Siess, 2000)(Teyssier & Siess, 2000).
Scientific Research Applications
Dipropyl disulfide (DPDS) is a chemical compound with the formula C6H14S2 . It has been found to have some interesting applications in scientific research. For instance, it has been identified as an efficient scavenger of reactive oxygen species (ROS) at a lower concentration in both HL-60 and HepG2 cells . This suggests that DPDS could have potential applications in the field of biomedical research, particularly in studies related to oxidative stress and cellular damage.
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Oxidative Stress Research DPDS has been found to be an efficient scavenger of reactive oxygen species (ROS) at lower concentrations in both HL-60 and HepG2 cells . It prevents the oxidative DNA damage caused by N-nitrosopiperidine (NPIP) and N-nitrosodibutylamine (NDBA) . This suggests that DPDS could have potential applications in biomedical research, particularly in studies related to oxidative stress and cellular damage.
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Flavor and Fragrance Industry DPDS has a unique alliaceous type odor and flavor . Therefore, it is used as a flavor and fragrance agent in the food and cosmetic industry .
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Petrochemical Industry DPDS can be used in the petrochemical industry as a sulfur source for various reactions. The presence of sulfur can influence the properties of certain materials, making DPDS a valuable component in the production of some petrochemicals .
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Gas Chromatography DPDS can be used in gas chromatography, a common laboratory technique for separating and analyzing compounds. It can serve as a standard or a target compound in the analysis .
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Thermochemistry Research The thermochemical properties of DPDS make it a subject of interest in research related to energy and heat transfer .
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Pharmaceutical Industry Given its ability to scavenge reactive oxygen species, DPDS may have potential applications in the development of drugs aimed at mitigating oxidative stress .
Safety And Hazards
Dipropyl disulfide is considered hazardous. It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
1-(propyldisulfanyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14S2/c1-3-5-7-8-6-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVPFGSHPUPROW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSSCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2022096 | |
Record name | Dipropyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, colourless to pale yellowish liquid with poor tenacity; pungent sulfur-like odour of onion or garlic, Colorless to pale yellow odorous liquid. | |
Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Record name | Propyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
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Boiling Point |
193.00 to 195.00 °C. @ 760.00 mm Hg, 383 °F | |
Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Flash Point |
151 °F | |
Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
insoluble in water; soluble in ethyl alcohol and oil | |
Record name | Propyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.950-0.960 | |
Record name | Propyl disulfide | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1107/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Dipropyl disulfide | |
CAS RN |
629-19-6 | |
Record name | Dipropyl disulfide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=629-19-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | n-Propyl disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629196 | |
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Record name | Dipropyl disulfide | |
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Record name | Disulfide, dipropyl | |
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Record name | Dipropyl disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2022096 | |
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Record name | Dipropyl disulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.073 | |
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Record name | PROPYL DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7K169J70F | |
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Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Melting Point |
-85.6 °C, -122.1 °F | |
Record name | Dipropyl disulfide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031472 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | DIPROPYL DISULFIDE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/518 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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